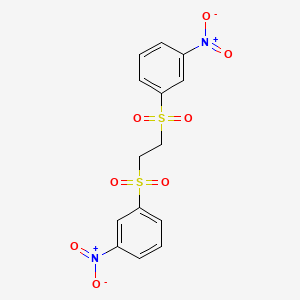
1,1'-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected via an ethane-1,2-diyldisulfonyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base. The reaction proceeds through the formation of a sulfonyl intermediate, which subsequently reacts with another molecule of 3-nitrobenzenesulfonyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Major Products
Reduction: 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-aminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl groups can also form covalent bonds with nucleophilic sites on proteins, altering their function .
相似化合物的比较
Similar Compounds
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-aminobenzene)
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-nitrobenzene)
- 1,1’-(Ethane-1,2-diyldisulfonyl)bis(2-nitrobenzene)
Uniqueness
1,1’-(Ethane-1,2-diyldisulfonyl)bis(3-nitrobenzene) is unique due to the specific positioning of the nitro groups on the benzene rings, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers .
属性
CAS 编号 |
870479-85-9 |
|---|---|
分子式 |
C14H12N2O8S2 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
1-nitro-3-[2-(3-nitrophenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C14H12N2O8S2/c17-15(18)11-3-1-5-13(9-11)25(21,22)7-8-26(23,24)14-6-2-4-12(10-14)16(19)20/h1-6,9-10H,7-8H2 |
InChI 键 |
DSSFGVXCXWWSNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



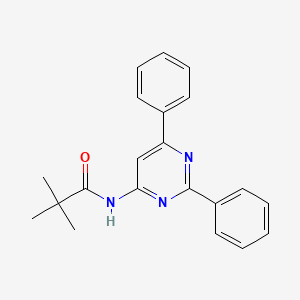


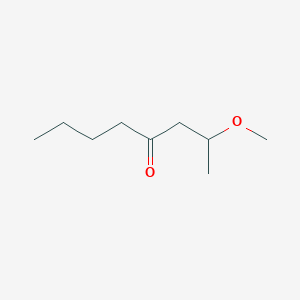
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)

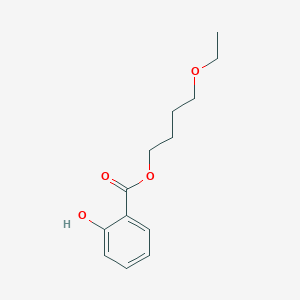
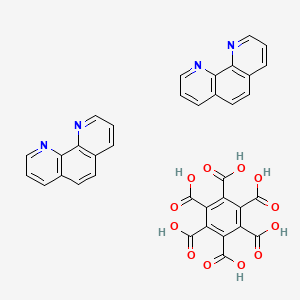
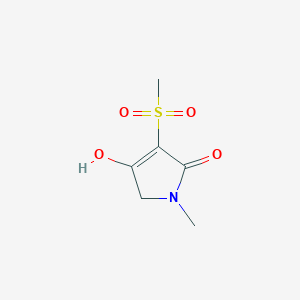
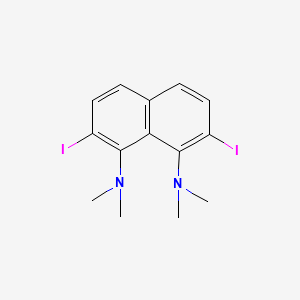
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
